BENGHE Foundational & Exploratory

Check Availability & Pricing

N,N,3-Trimethylazetidin-3-amine dihydrochloride
molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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Cat. No.: B161290

Compound Name:

An In-Depth Technical Guide to the Molecular Structure of N,N,3-Trimethylazetidin-3-amine
Dihydrochloride

Executive Summary

N,N,3-Trimethylazetidin-3-amine dihydrochloride is a small molecule featuring a strained
four-membered azetidine ring. This scaffold is of significant interest to researchers, scientists,
and drug development professionals due to its utility as a constrained diamine building block.
The rigid, three-dimensional nature of the azetidine core allows for precise control over the
spatial orientation of substituents, making it a valuable component in the design of novel
therapeutics. Its structure, possessing a quaternary carbon at the 3-position, presents unique
synthetic challenges and imparts specific conformational properties to larger molecules. This
guide provides a comprehensive overview of its molecular structure, physicochemical
properties, a plausible synthetic pathway with mechanistic rationale, and its applications in
medicinal chemistry.

The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal
chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve
agueous solubility, and provide novel three-dimensional vectors for exploring chemical space,
which can lead to improved target affinity and selectivity. Unlike more flexible aliphatic chains,
the strained azetidine ring restricts conformational freedom, which can pre-organize a molecule

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b161290?utm_src=pdf-interest
https://www.benchchem.com/product/b161290?utm_src=pdf-body
https://www.benchchem.com/product/b161290?utm_src=pdf-body
https://www.benchchem.com/product/b161290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

into a bioactive conformation, thereby reducing the entropic penalty of binding to a biological
target. Specifically, 3-aminoazetidine derivatives are crucial intermediates for a range of
biologically active compounds, including antiviral agents and tachykinin antagonists.[1] The
subject of this guide, N,N,3-Trimethylazetidin-3-amine dihydrochloride, represents a
specialized building block within this class, offering a gem-dimethylamino and methyl-
substituted quaternary center.

Molecular Identity and Structure Elucidation
Chemical Identifiers

Correctly identifying a chemical entity is paramount for reproducible research. The key
identifiers for N,N,3-Trimethylazetidin-3-amine dihydrochloride are summarized below.

Identifier Value Source
CAS Number 133891-76-6 [2][3]
Molecular Formula CeH16CI2N2 [3]
Molecular Weight 187.11 g/mol [3]

N,N,3-trimethylazetidin-3-
IUPAC Name ] ] ] N/A
amine;dihydrochloride

Canonical SMILES CC1(CNCI)N(C)C.Cl.Cl [4]

VKIPKMYZLOFAFI-
InChl Key [4]
UHFFFAOYSA-N

Structural Representation

N,N,3-Trimethylazetidin-3-amine features a central four-membered azetidine ring. The C3
carbon is a quaternary center, bonded to the ring nitrogen's adjacent carbons, a methyl group,
and the nitrogen of a dimethylamino group. As a dihydrochloride salt, both the azetidine ring
nitrogen and the exocyclic dimethylamino nitrogen are protonated, each bearing a positive
charge that is counterbalanced by a chloride ion.

Caption: Dihydrochloride salt structure of N,N,3-Trimethylazetidin-3-amine.
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Spectroscopic Confirmation (Theoretical)

While specific spectral data requires experimental acquisition, the structure allows for
predictable spectroscopic signatures essential for its validation.

e 1H NMR: The spectrum would be characterized by several distinct signals. The two N-methyl
groups would likely appear as a singlet (or a doublet if coupled to the N-H proton),
integrating to 6 protons. The C3-methyl group would be a sharp singlet integrating to 3
protons. The four protons on the azetidine ring (at C2 and C4) would likely appear as
complex multiplets due to geminal and vicinal coupling, integrating to 4 protons. The two N-H
protons would appear as broad singlets, and their chemical shift would be highly dependent
on the solvent and concentration.

e 13C NMR: The spectrum would show distinct carbon environments: one signal for the two
equivalent N-methyl carbons, one for the C3-methyl carbon, a signal for the quaternary C3
carbon, and a signal for the two equivalent methylene carbons (C2 and C4) of the azetidine
ring.

e Mass Spectrometry (ESI+): In positive ion mode, the primary ion observed would be that of
the free base [M+H]*, corresponding to the singly protonated molecule, followed by a less
abundant signal for the doubly protonated species [M+2H]?*.

Physicochemical Properties

The properties of N,N,3-Trimethylazetidin-3-amine dihydrochloride are dominated by its
nature as a salt.

Property Value Source
Physical Form Solid

Purity Typically =97% [2]
Storage Inert atmosphere, 2-8°C [3]

Expected to be soluble in
Solubility water and polar protic solvents  N/A

like methanol and ethanol.[5]
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Synthesis and Mechanistic Insights

The synthesis of 3-substituted azetidines, particularly those with a quaternary center, requires
careful strategic planning. A plausible synthetic route is proposed below, based on established
methodologies for azetidine chemistry.[6][7]

Retrosynthetic Analysis

A logical retrosynthetic approach involves deprotection and formation of the C-N bond as key
steps. The dihydrochloride salt can be formed in the final deprotection step. The exocyclic C-N
bond can be formed via nucleophilic substitution, disconnecting to a suitable 3-methylazetidine
precursor with a leaving group at the 3-position and dimethylamine.

C-C Bond Formation

N-Protected Grignard Reaction N-Protected 3-Methyl-
Azetidin-3-one azetidin-3-ol

C-N Bond Formation
Nucleophilic Substitution

Acidic
Deprotection

N-Protected N,N,3-Trimethyl-
azetidin-3-amine

N,N,3-Trimethylazetidin-3-amine
dihydrochloride

Click to download full resolution via product page

Caption: Retrosynthetic analysis for N,N,3-Trimethylazetidin-3-amine.

Proposed Synthetic Protocol

This protocol utilizes a robust N-benzhydryl protecting group, which is stable to many reaction
conditions but readily cleaved by hydrogenolysis.

Step 1: Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol

e To a solution of 1-benzhydrylazetidin-3-one in anhydrous THF at 0 °C, add
methylmagnesium bromide (1.1 equivalents) dropwise.

» Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis
indicates complete consumption of the starting material.

e Quench the reaction carefully by slow addition of saturated aqueous ammonium chloride
solution.
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o Extract the product with ethyl acetate, dry the combined organic layers over anhydrous
sodium sulfate, filter, and concentrate under reduced pressure.

» Purify the crude product by column chromatography to yield 1-benzhydryl-3-methylazetidin-
3-ol.

Step 2: Synthesis of 1-Benzhydryl-3-(dimethylamino)-3-methylazetidine

¢ Dissolve the alcohol from Step 1 in dichloromethane and cool to 0 °C. Add triethylamine (1.5
equivalents).

o Add methanesulfonyl chloride (1.2 equivalents) dropwise and stir the reaction at 0 °C for 1
hour. The hydroxyl group is converted in situ to a mesylate, a good leaving group.

e In a separate sealed vessel, add a solution of dimethylamine (excess, e.g., 2M in THF) and
heat to 60 °C.

o Slowly add the mesylate solution from the previous step to the heated dimethylamine
solution. Maintain the temperature and stir for 12-18 hours.

e Cool the reaction, concentrate under reduced pressure, and partition the residue between
water and ethyl acetate.

 [solate the organic layer, dry, and concentrate. Purify by column chromatography to yield the
protected tertiary amine.

Step 3: Deprotection and Salt Formation

» Dissolve the product from Step 2 in methanol. Add 2.2 equivalents of concentrated
hydrochloric acid.

e Add Palladium on carbon (10 wt. %) to the solution.

o Subject the mixture to hydrogenation (50 psi Hz) and stir at room temperature for 24 hours.

[7]

« Filter the reaction mixture through Celite to remove the catalyst and wash the pad with
methanol.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://patents.google.com/patent/US4966979A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Concentrate the filtrate under reduced pressure to yield N,N,3-Trimethylazetidin-3-amine
dihydrochloride as a solid.

Causality and Experimental Choices

o Protecting Group: The benzhydryl (diphenylmethyl) group is chosen because it is robust and
not susceptible to cleavage under the nucleophilic conditions of Step 2. Its removal via
catalytic hydrogenolysis is clean and efficient.[7]

o Leaving Group Formation: Conversion of the tertiary alcohol to a mesylate in Step 2 is
critical. Tertiary alcohols are poor leaving groups, and this activation is necessary for the
subsequent nucleophilic substitution by dimethylamine.

o Final Step: The use of hydrogenolysis with Pd/C under acidic (HCI) conditions achieves two
goals simultaneously: cleavage of the C-N bond to the benzhydryl group and the in-situ
formation of the final dihydrochloride salt, simplifying the workup.
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Caption: Proposed pathway for the synthesis of the target molecule.

Applications in Drug Discovery

N,N,3-Trimethylazetidin-3-amine dihydrochloride serves as a specialized bioisostere for
more flexible structures like substituted propyl- or butyl-diamines. Its value lies in:

o Conformational Rigidity: The azetidine ring locks the relative positions of the two nitrogen
atoms and the methyl group, reducing the number of low-energy conformations a drug can
adopt. This can lead to higher binding affinity by minimizing the entropic cost of binding.
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e Improved Physicochemical Properties: As a small, polar scaffold, it can help tune properties
like solubility and lipophilicity (LogP). The tertiary amine and quaternary carbon can also
block sites of metabolism, potentially increasing a drug's half-life.

 Structural Diversity: It provides a unique three-dimensional exit vector from a core
pharmacophore, allowing medicinal chemists to probe new regions of a target's binding
pocket. The development of novel synthetic routes to access a wider range of such
azetidines is crucial for facilitating drug optimization and development.[1]

Safety and Handling

As with any laboratory chemical, proper handling is essential. The dihydrochloride salt of an
amine is generally more stable and less volatile than its free base form.
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Safety Aspect

Information

Source

Signal Word

Warning

Pictogram

GHSO07 (Harmful/Irritant)

Hazard Statements

H302 (Harmful if swallowed),
H315 (Causes skin irritation),
H319 (Causes serious eye
irritation), H335 (May cause

respiratory irritation)

Precautionary Statements

P261 (Avoid breathing dust),
P280 (Wear protective
gloves/eye protection),
P305+P351+P338 (IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing)

Handling

Handle in a well-ventilated
area or fume hood. Avoid
contact with skin, eyes, and

clothing.

N/A

Storage

Store in a tightly sealed
container in a cool, dry place

under an inert atmosphere.[3]

N/A

Conclusion

N,N,3-Trimethylazetidin-3-amine dihydrochloride is more than a simple chemical reagent; it

is a sophisticated design element for the modern medicinal chemist. Its rigid structure, defined

by the strained azetidine ring and a C3-quaternary center, offers a powerful tool for controlling

molecular conformation and tuning physicochemical properties. Understanding its structure,

synthesis, and handling is key to unlocking its potential in the development of next-generation

therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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